3-(3-Fluorobenzenesulfonyl)propanoic acid
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Overview
Description
3-(3-Fluorobenzenesulfonyl)propanoic acid is an organic compound that belongs to the class of sulfonyl-containing carboxylic acids It features a fluorine atom attached to a benzene ring, which is further connected to a sulfonyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzenesulfonyl)propanoic acid typically involves the sulfonylation of a fluorobenzene derivative followed by the introduction of a propanoic acid group. One common method includes:
Sulfonylation Reaction: The reaction of 3-fluorobenzenesulfonyl chloride with a suitable nucleophile, such as a propanoic acid derivative, under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the temperature is maintained at moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzenesulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-(3-Fluorobenzenesulfonyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorobenzenesulfonyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorine atom may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorobenzenesulfonyl)propanoic acid
- 3-(4-Fluorobenzenesulfonyl)propanoic acid
- 3-(3-Chlorobenzenesulfonyl)propanoic acid
Uniqueness
3-(3-Fluorobenzenesulfonyl)propanoic acid is unique due to the specific position of the fluorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the sulfonyl group also imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-fluorophenyl)sulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-7-2-1-3-8(6-7)15(13,14)5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOMRUGGMHMEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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